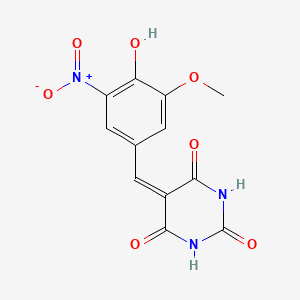![molecular formula C22H15N5O2 B3868815 2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868815.png)
2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
Übersicht
Beschreibung
2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is also known as NPB or NPBWR1 and is a potent and selective antagonist of the neuropeptide Y Y1 receptor.
Wirkmechanismus
The mechanism of action of NPB involves its binding to the neuropeptide Y Y1 receptor, which is a G protein-coupled receptor. Upon binding, NPB inhibits the activity of the receptor, leading to a decrease in neuropeptide Y signaling. This, in turn, can have various physiological effects, depending on the specific tissue and receptor distribution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPB are still being studied. However, it has been shown to have potential applications in the treatment of various diseases such as obesity, diabetes, and cancer. In addition, NPB has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPB in lab experiments is its high affinity and selectivity for the neuropeptide Y Y1 receptor. This allows for precise manipulation of neuropeptide Y signaling pathways, which can be useful in studying various physiological processes. However, one limitation of using NPB is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving NPB. One potential area of study is the development of more potent and selective neuropeptide Y Y1 receptor antagonists based on the structure of NPB. Another area of research is the investigation of the physiological effects of NPB in various tissues and disease models. Additionally, the use of NPB as a tool in neuroscience research is an area that warrants further exploration.
Wissenschaftliche Forschungsanwendungen
The compound NPB has been extensively studied for its potential applications in drug development and biomedical research. It has been shown to have a high affinity and selectivity for the neuropeptide Y Y1 receptor, making it a promising candidate for the treatment of various diseases such as obesity, diabetes, and cancer. NPB has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neuropeptide Y signaling pathways.
Eigenschaften
IUPAC Name |
2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-27(29)16-10-6-9-15(13-16)21-19(20(25-26-21)14-7-2-1-3-8-14)22-23-17-11-4-5-12-18(17)24-22/h1-13H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEUPBHGUNGJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-benzyl-1-piperidinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868750.png)
![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
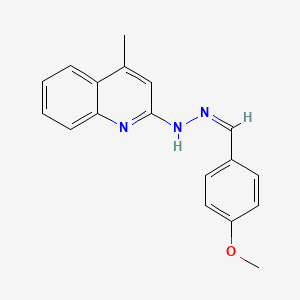
![1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)
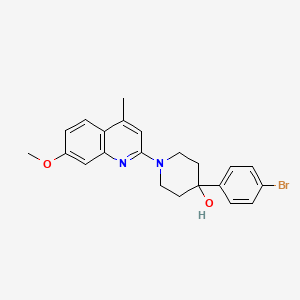
![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)
![3-[2-(4-fluorobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3868782.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868792.png)
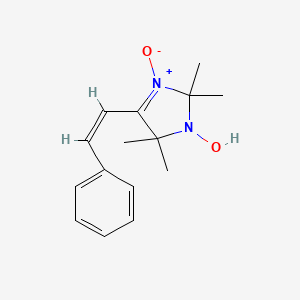
![4-[acetyl(phenyl)amino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid](/img/structure/B3868798.png)
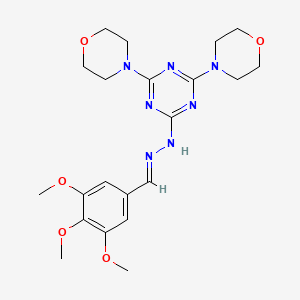
![2-hydroxy-4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3868803.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3868826.png)
